molecular formula C11H11NO3 B1333086 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 67266-14-2

2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No. B1333086
CAS RN: 67266-14-2
M. Wt: 205.21 g/mol
InChI Key: XBPWPQBDGZFHQI-UHFFFAOYSA-N
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Description

2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a compound with potential analgesic and anti-inflammatory activity. It can be synthesized through various methods that are industrially viable. The compound has been the subject of research due to its pharmacological properties and the interest in developing new analgesics .

Synthesis Analysis

The synthesis of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has been achieved through three different methods. These methods involve the use of (E)- and (Z)-isomers of 2-butenoic acid and oxiranecarboxylic acid derivatives as intermediates. Additionally, the optical resolution of the racemic mixture of this compound was successfully performed using cinchonidine as a resolution reagent, which is crucial for the production of optically active pharmaceuticals .

Molecular Structure Analysis

The molecular structure of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid includes an isoindolinyl group, which is a common structural motif in many biologically active compounds. The presence of the propanoic acid moiety suggests that the compound could exhibit carboxylic acid-like properties, such as hydrogen bonding, which may be relevant to its biological activity .

Chemical Reactions Analysis

While the specific chemical reactions of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid are not detailed in the provided papers, the synthesis methods suggest that it can participate in reactions typical of carboxylic acids and ketones. These may include condensation reactions, as well as reactions with amines and phosphites, as indicated by the synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid are not explicitly detailed in the provided papers. However, based on its structure, it can be inferred that the compound is likely to be solid at room temperature and may have moderate solubility in organic solvents. The presence of both a carboxylic acid and a ketone group suggests that it could exhibit acidity and may form salts with bases .

Scientific Research Applications

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities have created interest among researchers to synthesize a variety of indole derivatives .

For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Another example is 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, which were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses . Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

  • Antiviral Activity

    • Indole derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate have been reported as antiviral agents . For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
    • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were investigated for antiviral activity against a broad range of RNA and DNA viruses . Several compounds showed potent antiviral activity against Coxsackie B4 virus .
  • Antibacterial Activity

    • The derivatives of 1,3-diazole, which is structurally similar to indole, show different biological activities such as antibacterial and antimycobacterial activities .
  • Anticonvulsant Activity

    • 2,3-Dihydro-1-oxo-1h-indene-4-carbonitrile, a compound structurally similar to “2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid”, has been used in the preparation of imidazoindenopyrazinone carboxylic acid derivatives, which have shown anticonvulsant activity .
  • Antiviral Activity

    • Indole derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate have been reported as antiviral agents . For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
    • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were investigated for antiviral activity against a broad range of RNA and DNA viruses . Several compounds showed potent antiviral activity against Coxsackie B4 virus .
  • Antibacterial Activity

    • The derivatives of 1,3-diazole, which is structurally similar to indole, show different biological activities such as antibacterial and antimycobacterial activities .
  • Anticonvulsant Activity

    • 2,3-Dihydro-1-oxo-1h-indene-4-carbonitrile, a compound structurally similar to “2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid”, has been used in the preparation and anticonvulsant activity of imidazoindenopyrazinone carboxylic acid derivatives as AMPA antagonists .

Safety And Hazards

The compound is labeled as an irritant, indicating that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

2-(3-oxo-1H-isoindol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7(11(14)15)12-6-8-4-2-3-5-9(8)10(12)13/h2-5,7H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPWPQBDGZFHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377422
Record name 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

CAS RN

67266-14-2
Record name 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JF Gallagher, C Murphy - Acta Crystallographica Section C: Crystal …, 1999 - scripts.iucr.org
The title compound, C17HIsNO4, a DL-meta-tyrosine derivative forms a hydrogen-bonded network in the solid state which consists of Oacid--H"•• Ophenyl-H'""~ isoindole chains [O..-O …
Number of citations: 11 scripts.iucr.org
JF Gallagher, C Murphy - Acta Crystallographica Section E: Structure …, 2001 - scripts.iucr.org
The title compound, C11H11NO3, a condensation product of l-alanine and ortho-phthalaldehyde, crystallizes in space group P212121. Intermolecular O—H⋯O=C and C—H⋯O …
Number of citations: 1 scripts.iucr.org
JF Gallagher, C Murphy - Acta …, 1999 - Copenhagen, Denmark: Published …
Number of citations: 0

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